molecular formula C₈H₁₃NO B1141947 endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol CAS No. 20513-09-1

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol

Cat. No.: B1141947
CAS No.: 20513-09-1
M. Wt: 139.19
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Description

Chemical Identity and Structure endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol (CAS 20513-09-1) is a bicyclic tertiary alcohol with a fused pyrrolidine-piperidine scaffold. Its molecular formula is C₈H₁₃NO, and it is characterized by a double bond at the 6-position and a hydroxyl group at the 3-position in the endo configuration . The compound is also known by synonyms such as 6,7-dehydrotropine, tropenol, and pseudotropanol .

Properties

IUPAC Name

(1R,5S)-8-methylbicyclo[3.2.1]oct-6-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3/t6?,7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSJAVOGKRVAA-VGKQMMLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(CC1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H]2CC(C[C@H]1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Schöpf Reaction

The Robinson-Schöpf reaction remains a foundational method for constructing the tropane skeleton. As detailed in patent EP0042365A1, this one-pot condensation involves 2,5-dimethoxy-tetrahydrofuran , acetone-dicarboxylic acid , and methylamine in aqueous acidic conditions. The reaction proceeds via cyclization of an intermediate Schiff base, forming the bicyclic structure with simultaneous introduction of the methyl group at the 8-position.

Key steps include:

  • Condensation : Methylamine reacts with acetone-dicarboxylic acid to form a β-keto acid intermediate.

  • Cyclization : 2,5-Dimethoxy-tetrahydrofuran undergoes acid-catalyzed ring-opening, followed by intramolecular Mannich reaction to yield tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).

  • Reduction : Tropinone is reduced selectively to the endo-3-alcohol using catalysts like sodium borohydride or lithium aluminum hydride.

Typical yields for this method range from 45–75% , depending on the purity of intermediates and reaction conditions. A major limitation is the formation of byproducts such as pseudotropine (exo isomer), necessitating chromatographic separation.

Modern Coupling Strategies

Mitsunobu Reaction

The Mitsunobu reaction, as described in patent WO2007063071A1, enables etherification of the 3-hydroxy group while preserving the endo configuration. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of endo-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol with aryl or alkyl alcohols.

Example Procedure :

  • Dissolve This compound (3.6 g, 28.3 mmol) in dry tetrahydrofuran (THF).

  • Add 4-fluoro-3-bromophenol (2.0 g, 10.5 mmol), DEAD (1.65 mL, 10.5 mmol), and PPh₃ (2.75 g, 10.5 mmol) under nitrogen.

  • Stir at ambient temperature for 72 hours.

  • Purify via silica gel chromatography to isolate the coupled product (yield: 65–80% ).

This method is advantageous for introducing diverse substituents at the 3-position, critical for modifying pharmacological properties. However, stoichiometric amounts of DEAD and PPh₃ increase costs and waste generation.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions, such as Suzuki-Miyaura couplings, are employed to functionalize intermediates derived from the bicyclic scaffold. For instance, 3-bromo-5-methoxypyridine reacts with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) to afford biaryl derivatives. These intermediates are subsequently reduced or hydrolyzed to yield the target alcohol.

Enantioselective Synthesis

Chiral Auxiliary Approaches

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, as reviewed in, often utilizes chiral lithium amide bases to desymmetrize tropinone. For example, diphenylethylenediamine-derived bases induce asymmetric deprotonation, generating enantioenriched enolates.

Key Steps :

  • Treat tropinone with a chiral lithium amide base (e.g., (S,S)-diphenylethylenediamine-LiCl complex ) at –100°C.

  • Trap the enolate as a silyl ether (e.g., TMSCl ) to prevent racemization.

  • Functionalize the enolate via alkylation or aldol reactions.

This method achieves enantiomeric excesses (ee ) up to 99% , making it suitable for pharmaceutical applications requiring high stereochemical purity.

Industrial-Scale Considerations

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is widely used to protect the tertiary amine during functionalization. For example, This compound is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) to form the Boc-protected intermediate, which is stable under basic conditions. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.

Solvent and Catalyst Optimization

Industrial protocols prioritize solvents like acetonitrile or DMF for their high boiling points and compatibility with quaternization reactions. Catalytic systems such as palladium on carbon (Pd/C) are employed for hydrogenation steps, reducing reaction times and improving yields.

Analytical Characterization

Critical quality attributes of This compound include:

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient).

  • Chiral Purity : ≥98% ee (Chiralcel OD-H column).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 5.45 (m, 1H, C6-H), 3.85 (m, 1H, C3-H), 2.45 (s, 3H, N-CH₃).

    • IR : 3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=C stretch).

Chemical Reactions Analysis

Types of Reactions: endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol involves its interaction with specific molecular targets and pathways. As a derivative of tropane alkaloids, it is likely to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 139.20 g/mol .
  • Purity : ≥95% (research-grade material) .
  • Storage : Stable at -20°C .
  • Spectral Data : Mass spectral fragmentation patterns are documented in the EPA/NIH database (molecular ion m/z 139) .

This compound serves as a precursor in the synthesis of bioactive molecules, including tropane alkaloids like atropine and scopolamine .

Comparison with Structurally Similar Compounds

Tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol)

  • Key Differences :
    • Physical Properties : Tropine (CAS 120-29-6) has a higher boiling point (~502–506 K) compared to the unsaturated analog .
    • Reactivity : The absence of the 6,7-double bond in tropine reduces its susceptibility to electrophilic addition reactions.
    • Biological Activity : Tropine is a direct precursor to atropine, a potent anticholinergic agent . In contrast, the 6,7-didehydro derivative may exhibit altered receptor binding due to conformational rigidity .

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl Methanol

  • Structure : Features a hydroxymethyl group (-CH₂OH) at the 3-position instead of a hydroxyl group .

Tropine N-Oxide (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 8-oxide)

  • Structure : Oxidized tertiary amine (N-oxide) at the 8-position .
  • Key Differences: Polarity: The N-oxide group increases hydrophilicity, affecting pharmacokinetic properties. Synthesis: Generated via oxidation of tropine, whereas tropenol requires dehydrogenation steps .

Benzyl-Substituted Analogs (e.g., endo-8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol)

  • Structure : Bulky benzyl group at the 8-position and methyl at the 3-position .
  • Key Differences: Synthetic Utility: The benzyl group acts as a protecting group in alkaloid synthesis, enabling selective functionalization . Yield: Reported synthesis yields for such analogs are low (26%) compared to tropenol derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Boiling Point (K) Bioactivity/Use Hazards
endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol C₈H₁₃NO 6,7-double bond, 3-OH Not reported Alkaloid precursor Not specified
Tropine C₈H₁₅NO Saturated ring, 3-OH 502–506 Atropine synthesis Not specified
Tropine N-Oxide C₈H₁₅NO₂ N-oxide, 3-OH Not reported Metabolite/intermediate Not specified
8-Methyl-3-hydroxymethyl analog C₉H₁₅NO 3-CH₂OH Not reported Synthetic intermediate Skin/eye irritant
endo-8-Benzyl-3-methyl analog C₁₅H₂₁NO 8-benzyl, 3-methyl Not reported Protected intermediate Not specified

Biological Activity

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, commonly referred to as 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is a bicyclic compound with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology.

  • Molecular Formula: C8_8H15_{15}NO
  • Molecular Weight: 141.21 g/mol
  • CAS Number: 120-29-6
  • IUPAC Name: endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The compound exhibits structural similarities to tropane alkaloids, which are known for their ability to modulate cholinergic and dopaminergic signaling pathways.

1. Anticholinergic Activity

Research indicates that compounds similar to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can act as anticholinergics, blocking the action of acetylcholine at muscarinic receptors. This property is beneficial in treating conditions such as motion sickness and overactive bladder.

2. Dopaminergic Modulation

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol has been shown to influence dopaminergic pathways, which may have implications for treating Parkinson's disease and other neurological disorders characterized by dopamine dysregulation.

3. Analgesic Properties

Some studies have suggested that this compound may exhibit analgesic effects, potentially through its action on central nervous system pathways involved in pain perception.

Case Studies and Experimental Data

StudyFindings
Chang et al., 2011Demonstrated inhibition of acetylcholine synthesis in vitroSupports potential use in treating cholinergic dysfunction
Garbaccio et al., 2007Found modulation of dopaminergic signaling in rodent modelsSuggests therapeutic potential for Parkinson's disease
RSC Publishing, 2024Evaluated structure-activity relationships (SAR) of related compoundsHighlights the importance of structural modifications for enhanced biological activity

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the bicyclic structure can significantly impact the biological activity of the compound. For instance, varying the methyl group position or introducing different substituents can enhance receptor affinity and selectivity.

Q & A

Q. Why do synthetic yields vary significantly between Tebbe reagent and methyl lithium routes?

  • Methodological Answer : Tebbe reagent is moisture-sensitive and requires strict anhydrous conditions, while methyl lithium offers better tolerance to trace water but may over-alkylate. Yield optimization involves pre-drying reagents over molecular sieves and monitoring reaction progress via in situ IR spectroscopy .

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